![molecular formula C17H13NO4 B14879700 3-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)propanoic acid](/img/structure/B14879700.png)
3-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD10465328 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD10465328 typically involves a series of chemical reactions that introduce the necessary functional groups into the molecule. One common method involves the use of a diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method ensures high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of MFCD10465328 is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process often involves the use of advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor the reaction progress and purity of the product .
Chemical Reactions Analysis
Types of Reactions
MFCD10465328 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
MFCD10465328 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to produce complex molecules.
Biology: It is used in the study of biochemical pathways and as a tool for probing biological systems.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of MFCD10465328 involves its interaction with specific molecular targets in biological systems. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Properties
Molecular Formula |
C17H13NO4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-(5,7-dioxo-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaen-6-yl)propanoic acid |
InChI |
InChI=1S/C17H13NO4/c19-13(20)7-8-18-16(21)11-5-3-9-1-2-10-4-6-12(17(18)22)15(11)14(9)10/h3-6H,1-2,7-8H2,(H,19,20) |
InChI Key |
SELGKJPAAXMSKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



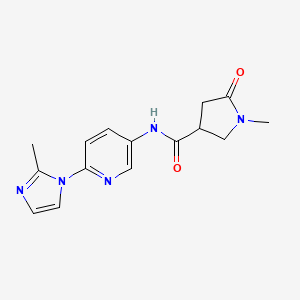
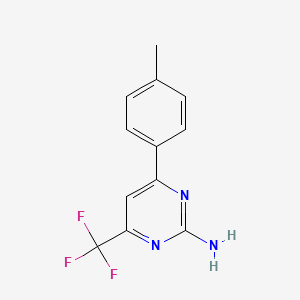
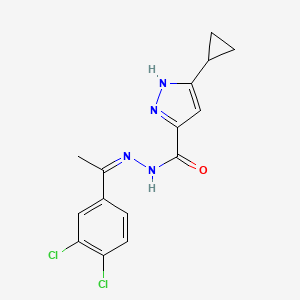
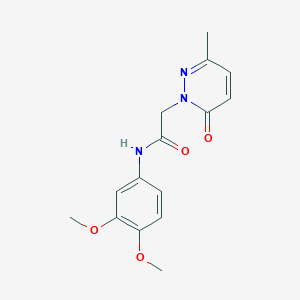
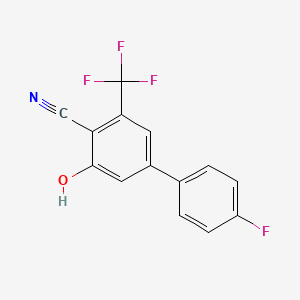
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14879652.png)
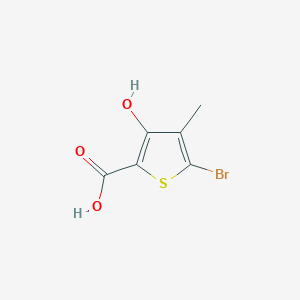
![N-(4-chlorophenyl)-2-{2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B14879673.png)
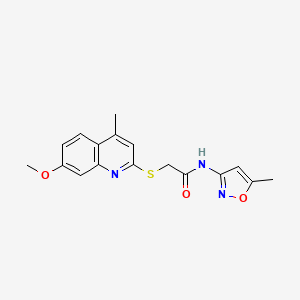
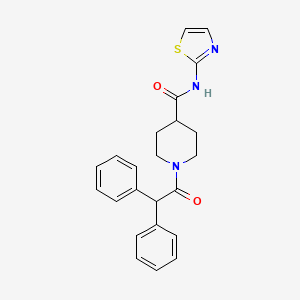
![[1,1-Dimethyl-3-(2,4,5-trimethyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14879684.png)
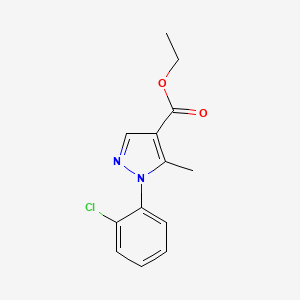
![2-[(Cyclohexanemethoxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14879702.png)
